3-(benzylthio)-N-(3-methoxypropyl)propanamide
Overview
Description
3-(benzylthio)-N-(3-methoxypropyl)propanamide is a useful research compound. Its molecular formula is C14H21NO2S and its molecular weight is 267.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.12930009 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bioactive Constituents and Activity
A study on Jolyna laminarioides identified methyl 2-[propanamide-2'-methoxycarbonyl] benzoate among other compounds, exhibiting chymotrypsin inhibitory activity and antimicrobial properties against Escherichia coli and Shigella boydii. This research highlights the potential of related compounds, such as 3-(benzylthio)-N-(3-methoxypropyl)propanamide, in bioactivity and pharmacological applications (Atta-ur-rahman et al., 1997).
Anticonvulsant Properties
(R)-Lacosamide, a structurally similar compound to this compound, has demonstrated efficacy in seizure protection, showcasing the relevance of this chemical class in neurological disorder treatment. This research suggests the potential utility of this compound in similar applications (Ki Duk Park et al., 2009).
Spectroscopic Characterization and Drug Potential
A vibrational spectroscopic and DFT study on (2R)-2-acetamido-N-benzyl-3-methoxy propanamide underscored its potential as an antineuropathic pain drug, providing a basis for considering the pharmacological viability of similar compounds, including this compound, in pain management (A. Anuradha et al., 2020).
Chirality and Asymmetric Synthesis
Research into chirality control using 2:2-dimethyloxazolidine chiral auxiliaries for the asymmetric alkylation of amide enolates, including propanamide derivatives, underscores the importance of stereochemistry in the biological activity and synthesis of compounds like this compound (S. Kanemasa et al., 1995).
Metabolism and Toxicology
Studies on benzophenone-3, a compound with structural similarities, provide insight into metabolism and endocrine-disrupting activity, relevant for understanding the metabolic pathways and potential toxicological profiles of related compounds, including this compound (Yoko Watanabe et al., 2015).
Properties
IUPAC Name |
3-benzylsulfanyl-N-(3-methoxypropyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-17-10-5-9-15-14(16)8-11-18-12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBDFOGVPVZOJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCSCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.